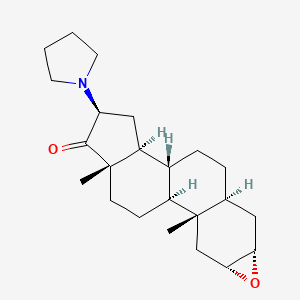
Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl): is a synthetic steroid compound with the molecular formula C23H35NO2 and a molecular weight of 357.5295 g/mol . This compound is characterized by the presence of an epoxy group at the 2,3 position and a pyrrolidinyl group at the 16 position, making it a unique derivative of androstan-17-one.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl) involves several steps, starting from the parent steroid androstan-17-one. The key steps include:
Epoxidation: Introduction of the epoxy group at the 2,3 position using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions.
Pyrrolidinylation: Attachment of the pyrrolidinyl group at the 16 position through a nucleophilic substitution reaction, typically using pyrrolidine and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group at the 17 position, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Pyrrolidine, alkyl halides
Major Products:
Diols: Formed from the oxidation of the epoxy group
Hydroxyl derivatives: Resulting from the reduction of the carbonyl group
Substituted derivatives: Formed through nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as a precursor in the synthesis of other steroid derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: : In biological research, it serves as a tool to study the effects of steroid compounds on cellular processes. Its interactions with various receptors and enzymes are of particular interest .
Industry: : The compound is used in the production of specialized chemicals and materials. Its unique properties make it valuable in the development of new industrial products .
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, including steroid receptors and enzymes involved in steroid metabolism. The epoxy and pyrrolidinyl groups play a crucial role in modulating these interactions, leading to changes in cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
Androstan-17-one: The parent compound, lacking the epoxy and pyrrolidinyl groups.
2,3-Epoxyandrostan-17-one: Similar structure but without the pyrrolidinyl group.
16-Pyrrolidinylandrostan-17-one: Lacks the epoxy group.
Uniqueness: Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl) is unique due to the presence of both the epoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H35NO2 |
|---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
(1S,2S,4R,6S,8S,11R,12S,14S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one |
InChI |
InChI=1S/C23H35NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-20H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19-,20+,22-,23-/m0/s1 |
Clave InChI |
ZZMJTNMGPPBIOY-CLGWBQSRSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)N4CCCC4)CC[C@@H]5[C@@]3(C[C@@H]6[C@H](C5)O6)C |
SMILES canónico |
CC12CCC3C(C1CC(C2=O)N4CCCC4)CCC5C3(CC6C(C5)O6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


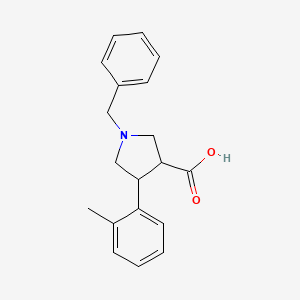
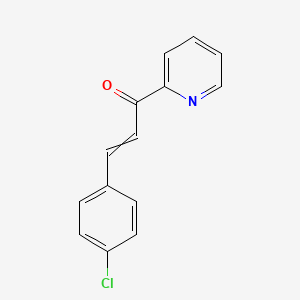
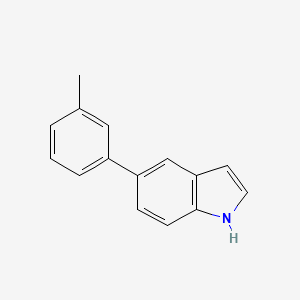
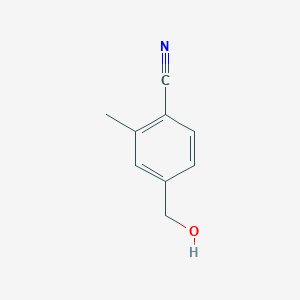
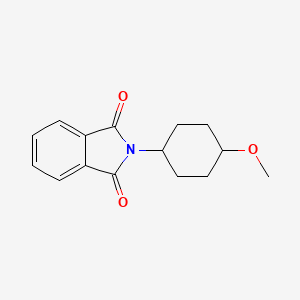
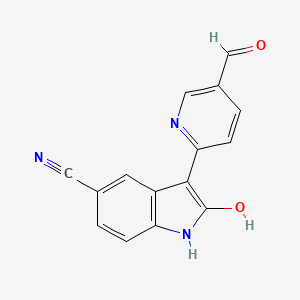
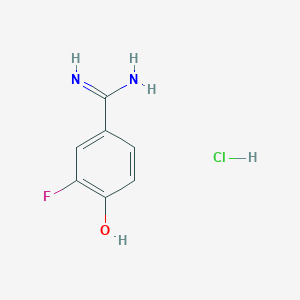
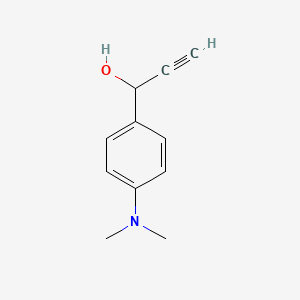
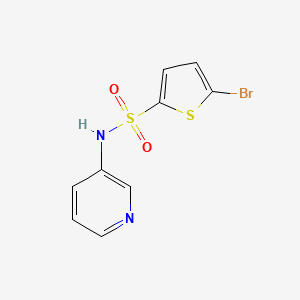
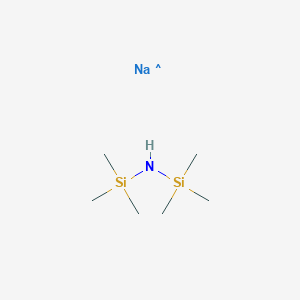
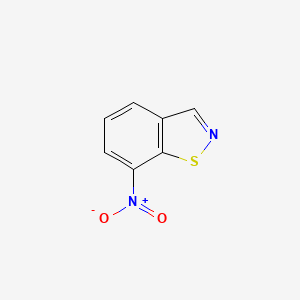
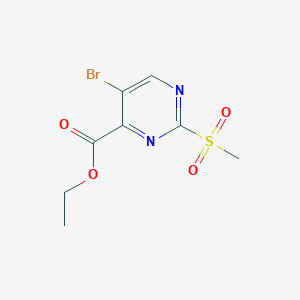
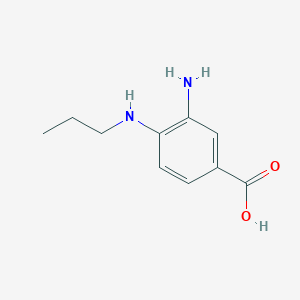
![7-Hydroxy-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8778469.png)
